6-methyl-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]carbonyl}pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrazolo[1,5-a]pyrazin-4(5H)-one ring, which is a type of nitrogen-containing heterocyclic compound. Attached to this ring is a piperazine ring, another type of nitrogen-containing heterocycle. Finally, there is a trimethoxybenzyl group attached to the piperazine ring .Scientific Research Applications
Antimicrobial and Antifungal Activities
- Synthesized derivatives of pyrazoline and pyrazole, including compounds related to the queried chemical structure, have shown significant antimicrobial activity against various strains of bacteria and fungi. These compounds have been evaluated using methods such as Nutrient Agar (NA) and Sabouraud Dextrose Agar (SDA) diffusion to determine their efficacy against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013).
- Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers have demonstrated potent bacterial biofilm and MurB inhibitors, showing significant inhibitory activities against E. coli, S. aureus, S. mutans, MRSA, and VRE strains, indicating their potential as antibacterial agents (Mekky & Sanad, 2020).
Anticonvulsant Activity
- Kojic acid derivatives synthesized for potential anticonvulsant effects were evaluated using maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests, showing that certain compounds exhibited significant activity without neurotoxicity, indicating their potential as anticonvulsant agents (Aytemir, Septioğlu, & Çalış, 2010).
Anticancer Activity
- A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against human cancer cell lines, with compounds showing good activity on various cell lines, suggesting their potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antitubercular Agents
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with several compounds exhibiting significant activity, demonstrating their potential as anti-tubercular agents (Srinivasarao et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
6-methyl-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carbonyl]-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O5/c1-14-12-27-17(21(28)23-14)11-16(24-27)22(29)26-9-7-25(8-10-26)13-15-5-6-18(30-2)20(32-4)19(15)31-3/h5-6,11-12H,7-10,13H2,1-4H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHDETJUEGICDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)N3CCN(CC3)CC4=C(C(=C(C=C4)OC)OC)OC)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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